Sodium cholesteryl sulfate

Enzymology Cancer Research Biochemical Assay Development

Formulating liposomal delivery systems for polycationic drugs often fails due to inefficient entrapment with neutral lipids. Sodium cholesteryl sulfate (SCS) supplies the permanent anionic sulfate charge essential for electrostatic drug entrapment that cholesterol analogs cannot replicate. • Enables high-efficiency entrapment of colistin, polymyxins, cationic peptides & nucleic acids at 0.2-0.8% w/w • Selective PKC ε/η/ζ activator with NPC2-competitive SREBP2 activation (EC₅₀ = 50 µM) • ≥98% purity, crystalline solid; stable at -20°C with full QC documentation

Molecular Formula C27H45NaO4S
Molecular Weight 488.7 g/mol
CAS No. 2864-50-8
Cat. No. B015074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium cholesteryl sulfate
CAS2864-50-8
Synonyms(3β)-Cholest-5-en-3-ol 3-(Hydrogen Sulfate) Sodium Salt;  Cholesterol Hydrogen Sulfate;  Cholesteryl Sodium Sulfate;  Sodium Cholesteryl Sulfate;  _x000B_
Molecular FormulaC27H45NaO4S
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
InChIInChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1
InChIKeyLMPVQXVJTZWENW-KPNWGBFJSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Cholesteryl Sulfate (CAS 2864-50-8): Structural Identity and Baseline Physicochemical Profile


Sodium cholesteryl sulfate (SCS, CAS 2864-50-8) is an anionic sterol sulfate with molecular formula C₂₇H₄₅NaO₄S and molecular weight 488.70 . The compound comprises a cholesterol backbone with a sulfate group attached at the 3β-hydroxyl position, conferring a permanent negative charge and amphiphilic character that fundamentally distinguishes it from neutral sterol analogs . SCS is an endogenous component of mammalian cell membranes, found in human plasma at approximately 300 µg/100 mL, and serves as a substrate for steroid synthesis via sterol sulfatase (STS)-mediated desulfation to cholesterol [1]. The compound exhibits a melting point of 178–180°C and is typically supplied as a white to off-white crystalline solid with purity specifications commonly ≥95% to ≥98% (HPLC) .

Sodium Cholesteryl Sulfate vs. Neutral Sterol Analogs: Why Substitution Without Validation Introduces Experimental Risk


Substitution of sodium cholesteryl sulfate with neutral cholesterol derivatives such as cholesterol (Chol) or cholesterol hemisuccinate (CHS) is not scientifically equivalent due to fundamental differences in charge state, membrane biophysical behavior, and molecular recognition properties. The sulfate group of SCS confers a permanent negative charge that cholesterol lacks and that CHS's hemisuccinate group only partially mimics via carboxylate protonation equilibrium . These physicochemical distinctions translate into quantitatively divergent effects on lipid bilayer phase behavior, protein binding specificity (EC₅₀ = 50 µM for NPC2-mediated SREBP2 activation), and drug delivery performance, where SCS-containing liposomes achieve entrapment efficiencies that formulations lacking this anionic lipid cannot approach [1]. The evidence below establishes that generic substitution without empirical validation introduces uncontrolled variables that compromise experimental reproducibility and product performance.

Sodium Cholesteryl Sulfate (CAS 2864-50-8): Quantified Differentiation Evidence for Scientific Selection and Procurement


DNA Polymerase and Topoisomerase Inhibition: SCS Demonstrates 8.2-Fold Higher Potency Than Cholesteryl Hemisuccinate

In a direct head-to-head comparative study of six cholesterol derivatives, sodium cholesteryl sulfate (compound 2) exhibited markedly superior inhibitory activity against multiple enzymatic targets relative to cholesteryl hemisuccinate (compound 6, CHS), the closest anionic analog. For animal DNA polymerases, SCS showed IC₅₀ values of 0.84–11.6 µM compared to 2.9–148 µM for CHS. For human DNA topoisomerase II, SCS demonstrated an IC₅₀ of 5.0 µM versus 120 µM for CHS, representing a 24-fold potency advantage. Against HL-60 human promyelocytic leukemia cell growth, SCS exhibited an LD₅₀ of 8.8 µM compared to 72.3 µM for CHS, an 8.2-fold difference [1].

Enzymology Cancer Research Biochemical Assay Development

Membrane Thermotropic Phase Behavior: SCS Destabilizes Fluid DPPC Bilayers Whereas Cholesterol Thermally Stabilizes Them

Differential scanning calorimetry (DSC) and FTIR spectroscopic studies directly comparing cholesterol (Chol) and cholesterol sulfate (CholS, the parent acid of SCS) in dipalmitoylphosphatidylcholine (DPPC) bilayer membranes reveal fundamentally divergent effects on membrane thermal stability. Cholesterol incorporation produces small temperature increases in the main phase transition broad component, thermally stabilizing fluid DPPC bilayer sterol-rich domains. In contrast, CholS incorporation markedly decreases the transition temperature of this component, indicating significant thermal destabilization of fluid DPPC bilayer domains [1]. Additionally, at low temperatures, cholesterol is fully soluble in gel-state DPPC bilayers, whereas CholS is not fully miscible, demonstrating phase separation behavior not observed with cholesterol [2].

Membrane Biophysics Lipid Raft Research Model Membrane Systems

Liposomal Drug Entrapment Efficiency: SCS-Containing Liposomes Achieve Significantly Higher Colistin Loading vs. Unmodified Liposomes

In a controlled study evaluating liposomal formulations for pulmonary delivery of the polycationic antibiotic colistin, the incorporation of sodium cholesteryl sulfate (Chol-SO₄⁻) as an anionic lipid component produced colistin-entrapped liposomes (CCL) with significantly greater entrapment efficiency compared to liposomes lacking Chol-SO₄⁻ [1]. The enhanced entrapment is driven by electrostatic attraction between the negatively charged sulfate group of SCS and the positively charged colistin molecule, a mechanism unavailable to neutral lipids or cholesterol [2]. The resulting CCL formulation demonstrated prolonged colistin retention in the lung with reduced systemic transfer to bloodstream and kidney, and enhanced therapeutic efficacy in a murine Pseudomonas aeruginosa pulmonary infection model compared to colistin solution [3].

Drug Delivery Liposome Formulation Pharmaceutical Development

Protein Kinase C Isoform Activation Profile: SCS Selectively Activates PKC ε, η, and ζ Isoforms

Sodium cholesteryl sulfate functions as an activator of multiple protein kinase C (PKC) isoenzymes, with a characteristic isoform selectivity profile distinct from phorbol esters and other PKC activators. Specifically, SCS activates the ε, η, and ζ isoforms of PKC, which belong to the novel (ε, η) and atypical (ζ) PKC subfamilies . This isoform selectivity is biologically significant: PKC η activation by SCS plays a documented role in keratinocyte differentiation, epidermal barrier development, and intestinal mucosal barrier repair . The EC₅₀ for NPC2-competitive binding that promotes SREBP2-mediated cholesterol synthesis is 50 µM . While direct comparative quantitative data against other PKC activators is limited in the accessible literature, the isoform selectivity profile represents a class-level inference distinguishing SCS from broad-spectrum PKC activators such as phorbol 12-myristate 13-acetate (PMA), which activates conventional and novel PKC isoforms but not atypical ζ [1].

Cell Signaling Kinase Biology Keratinocyte Differentiation

pH-Responsive Liposome Stability: Chol/Schol Molar Ratio Modulates pH-Triggered Release Properties

In palmitic acid (PA)/sterol mixed systems, the Chol/Schol molar ratio directly controls the pH-dependent stability of self-assembled bilayers, enabling tunable pH-triggered release from large unilamellar vesicles (LUVs) [1]. DSC and ²H NMR spectroscopic characterization demonstrated that it is possible to form fluid lamellar phases with exceptionally high sterol content (up to 0.7 sterol mole fraction) using PA/sterol mixtures containing sodium cholesteryl sulfate [2]. The resulting LUVs exhibit very limited passive release of entrapped material under non-triggering conditions while maintaining pH-sensitivity that can be exploited for triggered release at specific loci where local pH differs from physiological pH [3]. The presence of the charged sulfate group in SCS modulates the balance of intermolecular interactions between constituent species, providing a tunability parameter not available with cholesterol alone [4].

Stimuli-Responsive Drug Delivery Liposome Engineering Controlled Release

Analytical Reference Standard Utility: SCS Serves as Validated TLC Standard for Stratum Corneum Lipid Profiling

Sodium cholesteryl sulfate is established as a validated analytical reference standard for the separation and identification of human stratum corneum lipids by thin layer chromatography (TLC) . This application leverages the distinct chromatographic mobility of the sulfated sterol relative to neutral lipids and other polar lipid classes, enabling unambiguous identification in complex biological lipid extracts [1]. Additionally, SCS is utilized for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of cholesterol [2]. Unlike neutral cholesterol, which co-migrates with other nonpolar lipids in many TLC systems, the charged sulfate group of SCS confers distinct retention characteristics that improve resolution in polar lipid separations .

Analytical Chemistry Lipidomics Quality Control

Sodium Cholesteryl Sulfate (CAS 2864-50-8): Evidence-Backed Research and Industrial Application Scenarios


Electrostatic Entrapment Liposomal Formulations for Cationic Drug Delivery

For pharmaceutical formulation scientists developing liposomal delivery systems for polycationic drugs (e.g., colistin, polymyxins, cationic peptides, or nucleic acids), sodium cholesteryl sulfate enables electrostatic entrapment via its negatively charged sulfate group that neutral lipid components cannot provide. As demonstrated in pulmonary delivery studies, SCS-modified liposomes achieve significantly greater entrapment efficiency compared to unmodified liposomes [1]. Formulation optimization guidance from patent literature indicates preferred SCS concentration ranges of 0.2–0.8% w/w, with optimal loading at approximately 0.5% w/w based on total composition weight [2].

Membrane Biophysics Investigations of Charged Sterol Effects on Lipid Raft and Domain Organization

For researchers studying lipid raft formation, liquid-ordered domain stability, or sterol-lipid interactions in model membranes, SCS serves as a structurally defined anionic sterol tool compound. Direct DSC and FTIR comparative studies establish that cholesterol sulfate produces thermotropic effects fundamentally opposite to cholesterol—destabilizing rather than stabilizing fluid DPPC bilayer domains [1]. This distinct behavior enables experimental designs that probe the biophysical consequences of sterol charge state on membrane organization, phase separation, and protein-lipid interaction landscapes.

PKC Isoform-Specific Signaling Studies in Keratinocyte Biology and Skin Barrier Research

For cell signaling researchers investigating protein kinase C-mediated pathways in epidermal biology, sodium cholesteryl sulfate provides a characterized activator with documented selectivity for PKC ε, η, and ζ isoforms [1]. This activation profile supports studies of keratinocyte differentiation, epidermal barrier development, and intestinal mucosal barrier repair mechanisms [2]. SCS also activates SREBP2 through competitive NPC2 binding (EC₅₀ = 50 µM), providing a tool for cholesterol homeostasis studies [3].

pH-Triggered Drug Delivery Systems for Tumor or Endosomal Targeting

For formulation engineers developing stimuli-responsive drug carriers targeting acidic microenvironments, SCS-containing palmitic acid/sterol liposomes offer tunable pH-triggered release properties controlled by the Chol/Schol molar ratio [1]. The system forms fluid lamellar phases with exceptionally high sterol content (up to 0.7 mole fraction) and produces LUVs with very limited passive release under physiological conditions [2]. This platform enables triggered payload release at loci where local pH differs from normal physiological pH—such as tumor tissue or endosomal compartments—with release kinetics tunable through SCS incorporation level.

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